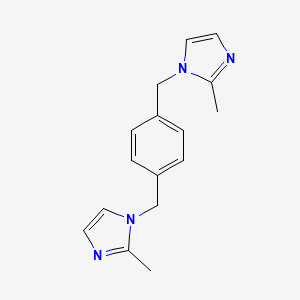

1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene

Description

Significance of Bis-imidazole Ligands in Supramolecular Chemistry and Material Science

Bis-imidazole ligands, in general, are of considerable interest in supramolecular chemistry and material science due to their versatility in constructing coordination polymers and MOFs. rsc.org Their ability to bridge metal centers leads to the formation of diverse and intricate network structures. researchgate.net The flexibility of the spacer between the imidazole (B134444) units, in this case, the xylyl group, allows the ligand to adopt various conformations, which contributes to the structural diversity of the resulting coordination compounds. rsc.org

These materials have potential applications in various fields, including:

Gas storage and separation: The porous nature of some MOFs constructed from bis-imidazole ligands allows for the selective adsorption and storage of gases.

Luminescence: Many coordination polymers based on bis-imidazole ligands exhibit interesting photoluminescent properties, making them candidates for applications in sensing and optoelectronics. mdpi.com

Catalysis: The metal centers and the organic linkers within the MOFs can act as active sites for catalytic reactions. nih.gov

The imidazole moiety itself is a significant functional group in biological systems and can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which further direct the self-assembly process in supramolecular chemistry.

Overview of Academic Research Trajectories Pertaining to 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene

Academic research on this compound has primarily focused on its synthesis and application as a building block for coordination polymers with various transition metal ions. Researchers have systematically investigated how the interplay of this specific ligand with different metal salts and auxiliary ligands dictates the final structure and properties of the resulting materials.

A significant trajectory in the research involves the synthesis and structural characterization of new coordination polymers. For instance, a 2018 study detailed the synthesis and crystal structures of three novel coordination polymers using this compound (abbreviated as 1,4-bmimb in the study) with Zn(II) and Cu(II) ions. mdpi.com This research highlighted the formation of different dimensionalities, from 1D chains to 3D supramolecular frameworks, influenced by the choice of metal and co-ligands. mdpi.com

Another research avenue explores the properties of the resulting coordination polymers. The luminescent properties of complexes containing this ligand have been a particular point of interest. A study on two d10 metal complexes, one with Zn(II) and another with Cd(II), demonstrated that these materials exhibit blue fluorescence, suggesting their potential as luminescent materials. ynu.edu.cn Similarly, a one-dimensional nickel(II) coordination polymer incorporating this ligand was also found to exhibit strong luminescent emissions. nih.gov

Recent research has also explored the potential of MOFs based on this ligand for selective sensing applications. For example, two Cd(II) MOFs demonstrated the ability to selectively detect Fe(III) ions in aqueous solutions through luminescence quenching. researchgate.net

The table below summarizes some of the key research findings on coordination polymers constructed with this compound.

| Metal Ion | Co-ligand(s) | Resulting Structure | Key Findings/Properties |

| Zn(II) | Phenylacetic acid | 1D Z-shaped chain assembled into a 3D supramolecular structure | Exhibits strong fluorescence. mdpi.com |

| Cu(II) | Pyridine-2,6-dicarboxylic acid | 1D single chain assembled into a 3D supramolecular structure | Characterized by UV-vis absorption spectra showing d-d transitions. mdpi.com |

| Cu(II) | 2-Pyrazinecarboxylic acid, Formate | 1D ladder structure assembled into a 3D supramolecular structure | Characterized by UV-vis absorption spectra. mdpi.com |

| Zn(II) | Formate | 1D Z-shaped chain | Good thermal stability and blue fluorescence. ynu.edu.cn |

| Cd(II) | 2,5-Thiophenedicarboxylic acid, DMF, H₂O | 1D ladder chain | Good thermal stability and blue fluorescence. ynu.edu.cn |

| Ni(II) | Adamantane-1,3-dicarboxylate (B14756721) | 1D extended structure with alternating rings | Exhibits strong luminescent emissions. nih.gov |

| Cd(II) | Succinate (B1194679) | 2D sql layer forming a 3D polycatenated structure | Luminescent sensing of Fe(III) ions. researchgate.net |

| Cd(II) | Azelate | 2D sql layers with twofold interpenetration | Luminescent sensing of Fe(III) ions. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-[[4-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4/c1-13-17-7-9-19(13)11-15-3-5-16(6-4-15)12-20-10-8-18-14(20)2/h3-10H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDWZOFWBUXBRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2=CC=C(C=C2)CN3C=CN=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40837998 | |

| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis(2-methyl-1H-imidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40837998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82410-79-5 | |

| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis(2-methyl-1H-imidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40837998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Bis 2 Methyl 1h Imidazol 1 Yl Methyl Benzene and Its Coordination Assemblies

Ligand Preparation Strategies

The synthesis of 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene is most commonly achieved through a nucleophilic substitution reaction. This method involves the reaction of 2-methylimidazole (B133640) with a suitable benzene-based electrophile, typically 1,4-bis(bromomethyl)benzene (B118104) or 1,4-bis(chloromethyl)benzene.

The general synthetic scheme proceeds as follows: 2-methylimidazole, acting as the nucleophile, attacks the benzylic carbon of the 1,4-bis(halomethyl)benzene. A base, such as sodium hydroxide (B78521) or potassium carbonate, is typically used to deprotonate the imidazole (B134444), thereby increasing its nucleophilicity. The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, and may require heating to facilitate the substitution.

A typical laboratory-scale synthesis can be described as follows: To a solution of 2-methylimidazole in DMF, a strong base like sodium hydride is added portion-wise at a reduced temperature. After the evolution of hydrogen gas ceases, 1,4-bis(bromomethyl)benzene dissolved in DMF is added dropwise to the reaction mixture. The reaction is then stirred at an elevated temperature for several hours to ensure complete substitution. Upon cooling, the product is typically isolated by precipitation with water, followed by filtration, washing, and recrystallization to yield the pure this compound ligand.

Solvothermal Synthesis Approaches for Coordination Polymers and Metal-Organic Frameworks

Solvothermal synthesis is a widely employed technique for the preparation of crystalline coordination polymers and MOFs from this compound. This method involves heating the reactants in a sealed vessel, often a Teflon-lined stainless-steel autoclave, at temperatures above the boiling point of the solvent. The autogenous pressure generated under these conditions facilitates the dissolution of reactants and the crystallization of the final product.

The flexibility of the this compound ligand, in conjunction with various metal ions and often ancillary carboxylate ligands, allows for the formation of a wide range of network topologies. The choice of solvent, temperature, and the metal-to-ligand ratio can significantly influence the final structure of the coordination assembly.

For instance, the reaction of zinc nitrate (B79036) hexahydrate and this compound with phenylacetic acid in a DMF/water mixture at 100 °C yields a coordination polymer with a Z-shaped chain structure. mdpi.comresearchgate.net Similarly, using copper nitrate hexahydrate with pyridine-2,6-dicarboxylic acid in an ethanol/water solvent system at 90 °C results in a one-dimensional single-chain polymer. mdpi.comresearchgate.net These examples highlight the versatility of the solvothermal method in generating diverse structural motifs.

Table 1: Examples of Solvothermally Synthesized Coordination Polymers

| Metal Salt | Ancillary Ligand | Solvent System | Temperature (°C) | Resulting Structure |

| Zn(NO₃)₂·6H₂O | Phenylacetic acid | DMF/H₂O | 100 | 1D Z-shaped chain |

| Cu(NO₃)₂·6H₂O | Pyridine-2,6-dicarboxylic acid | Ethanol/H₂O | 90 | 1D single chain |

| Cu(NO₃)₂·6H₂O | 2-Pyrazinecarboxylic acid | DMF/H₂O | Not Specified | 1D ladder-like structure |

Hydrothermal Synthesis Protocols for Metal Complexes

Hydrothermal synthesis is a related technique to the solvothermal method, where water is used as the solvent. This approach is particularly effective for the synthesis of robust and often dense metal-organic frameworks. The principles are similar: reactants are heated in a sealed vessel to generate high-pressure, high-temperature water, which acts as a solvent and a medium for crystallization.

The use of this compound in hydrothermal synthesis has led to the formation of various coordination polymers with interesting properties. For example, the hydrothermal reaction of cobalt(II) sulfate (B86663) heptahydrate with 1,4-Bis((1H-imidazol-1-yl)methyl)benzene (a closely related ligand) in the presence of other reagents in an ethylene (B1197577) glycol/water mixture at 140 °C produced a three-dimensional porous framework. tandfonline.comtandfonline.com

Hydrothermal reactions involving this ligand often incorporate polycarboxylate linkers to create more complex and stable frameworks. The interplay between the flexible bis(imidazole) ligand and the rigid or semi-rigid carboxylate linkers can lead to novel network topologies that are not accessible through other synthetic routes.

Table 2: Examples of Hydrothermally Synthesized Metal Complexes and MOFs

| Metal Salt | Ancillary Ligand | Solvent System | Temperature (°C) | Resulting Structure |

| CoSO₄·7H₂O | Cyclohexane-1,2-dicarboxylic acid | Ethylene glycol/H₂O | 140 | 3D porous framework |

| Cd(NO₃)₂ | 4-Nitrophthalic acid | H₂O | Not Specified | 2D network |

| CoCl₂·6H₂O | Cyclohexane-1,4-dicarboxylic acid | H₂O | 172 | 2D layer |

Self-Assembly Techniques for Discrete Metallacycles and Related Supramolecular Systems

While much of the research on this compound has focused on the synthesis of extended coordination polymers and MOFs, the principles of self-assembly can also be applied to construct discrete, finite supramolecular structures such as metallacycles and metallacages. This is typically achieved by carefully selecting the geometry of the metal precursor and the stoichiometry of the reactants.

Coordination-driven self-assembly relies on the directional bonding between metal ions and ligands to form thermodynamically stable, well-defined architectures. For the formation of discrete metallacycles, metal precursors with specific coordination angles (e.g., 90° or 180°) are often used in conjunction with ditopic ligands like this compound.

For instance, the non-methylated analogue, 1,4-bis(imidazole-1-yl)benzene, has been successfully employed in the [2+2] coordination-driven self-assembly with dinuclear half-sandwich p-cymene (B1678584) ruthenium(II) acceptors to form tetranuclear rectangular metallacycles. nih.gov It is anticipated that this compound could be utilized in similar strategies to construct discrete supramolecular assemblies. The methyl groups on the imidazole rings may introduce steric hindrance that could influence the final geometry and stability of the resulting metallacycles.

Coordination Chemistry of 1,4 Bis 2 Methyl 1h Imidazol 1 Yl Methyl Benzene with Transition Metal Ions

Ligand Donor Characteristics and Conformational Flexibility

1,4-bmimb is a semi-flexible, bidentate N-donor ligand. The primary coordination sites are the nitrogen atoms of the two 2-methylimidazole (B133640) rings. The central benzene (B151609) ring provides a rigid core, while the methylene (B1212753) (-CH2-) groups connecting the benzene and imidazole (B134444) rings introduce significant conformational flexibility. This flexibility is a key characteristic, allowing the ligand to adopt various unpredictable conformations (e.g., cis or trans) to accommodate the coordination preferences of different metal ions. This adaptability distinguishes it from more rigid bis-imidazole ligands and has resulted in a vast number of structurally diverse and functionally intriguing coordination polymers. The combination of rigid and flexible components enables the formation of novel and complex topological architectures.

Bridging Modes of the 2-Methylimidazole Moieties

In coordination complexes, the 1,4-bmimb ligand typically acts as a bridging ligand, connecting two different metal centers through its two imidazole nitrogen atoms. This bridging function is fundamental to the formation of extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. The distance between the nitrogen donors and the rotational freedom of the methylene linkages allow the ligand to span considerable distances and orient its donor atoms in various directions. For instance, in a complex with Cadmium(II), the 1,4-bmimb ligand can adopt a cis-conformation to bridge neighboring metal subunits, forming distinct structural motifs. This bridging capability is crucial in linking primary building units into extended polymeric structures.

Complexation with Divalent First-Row Transition Metal Ions (e.g., Zinc(II), Copper(II), Cobalt(II), Nickel(II))

The 1,4-bmimb ligand readily forms stable complexes with divalent first-row transition metals, leading to a variety of coordination polymers with interesting structural features.

Zinc(II): Coordination with Zinc(II), a d¹⁰ metal, often results in luminescent materials. In one example, a complex formulated as {[Zn(1,4-bmimb)(PhAA)₂]·H₂O}n features a four-coordinate Zn(II) center with a [ZnN₂O₂] coordination environment, where the metal is bonded to two nitrogen atoms from two separate 1,4-bmimb ligands and two oxygen atoms from two phenylacetic acid ligands. This coordination results in a 1D Z-shaped chain. Another Zn(II) complex, when combined with 4,4'-oxydibenzoate, forms a two-dimensional (4,4)-network where the zinc atom exhibits a distorted tetrahedral geometry.

Copper(II): Copper(II) complexes with 1,4-bmimb have been synthesized, displaying varied coordination geometries. For instance, in [Cu(1,4-bmimb)₀.₅(2,6-PyDC)]n, the Cu(II) ion is five-coordinate, adopting a [CuN₂O₃] distorted hexahedron geometry. Another complex, {[Cu(1,4-bmimb)₀.₅(2-PAC)(HCOO)]·2H₂O}n, forms a 1D ladder structure. The flexible nature of the ligand allows it to participate in the formation of diverse polymeric chains and networks with Cu(II) centers.

Cobalt(II): Cobalt(II) has been shown to form varied and complex frameworks with bis(imidazole) ligands. One study details a 3D porous framework, {Co(BIMB)₂(H₂O)₂·EG·3 H₂O}n, where two unique Co(II) centers each possess a slightly distorted octahedral environment. In another case involving a mixed-ligand system, two distinct cobalt coordination environments were observed within the same structure: one with an octahedral O₄N₂ sphere and another with a trigonal-bipyramidal O₅ sphere. A separate two-dimensional polymer features five-coordinate Co(II) atoms in a distorted square-pyramidal environment, which are linked into a paddle-wheel assembly.

Nickel(II): A one-dimensional Nickel(II) coordination polymer, [Ni(adc)(bmib)]n, has been synthesized using 1,4-bmimb (bmib) and adamantane-1,3-dicarboxylate (B14756721) (adc) as co-ligands. This compound features an extended structure built from alternating 26-membered [Ni₂(bmib)₂] rings and 16-membered [Ni₂(adc)₂] rings. The Ni(II) ion in this structure is six-coordinate, forming a distorted octahedral geometry.

Table 1: Coordination Details of 1,4-bmimb with First-Row Transition Metals

| Metal Ion | Compound Formula (example) | Coordination Number | Geometry | Structural Motif |

|---|---|---|---|---|

| Zinc(II) | {[Zn(1,4-bmimb)(PhAA)₂]·H₂O}n | 4 | [ZnN₂O₂] Tetrahedral | 1D Z-shaped chain |

| Copper(II) | [Cu(1,4-bmimb)₀.₅(2,6-PyDC)]n | 5 | [CuN₂O₃] Distorted Hexahedron | 1D single chain |

| Cobalt(II) | {Co(BIMB)₂(H₂O)₂·EG·3 H₂O}n | 6 | Distorted Octahedral | 3D porous framework |

| Nickel(II) | [Ni(adc)(bmib)]n | 6 | Distorted Octahedral | 1D extended chain |

Coordination with Cadmium(II) Metal Centers

The larger ionic radius of Cadmium(II) influences its coordination chemistry with 1,4-bmimb, often leading to higher coordination numbers and unique structural motifs. In the complex [Cd(bmib)₀.₅(tdc)(DMF)(H₂O)], the ligand, along with 2,5-thiophenedicarboxylate (H₂tdc), forms a 1D ladder-like chain. Another study reports two Cd(II) metal-organic frameworks (MOFs) using flexible aliphatic dicarboxylates as co-ligands. In one of these, {[Cd₂(Suc)₂(1,4-mbix)₂]·5H₂O}n, the Cd(II) centers are connected by succinate (B1194679) and 1,4-bmimb ligands to generate a 2D layer, which further interlocks with adjacent layers to form a 3D polycatenated structure. In a different complex, [Cd(nph)(bix)], the Cd²⁺ ion has a distorted octahedral environment, coordinated by four oxygen atoms from two 4-nitrophthalate ligands and two nitrogen atoms from two 1,4-bmimb ligands.

Table 2: Examples of Cadmium(II) Complexes with 1,4-bmimb

| Compound Formula | Co-ligand | Coordination Environment | Final Structure |

|---|---|---|---|

| [Cd(bmib)₀.₅(tdc)(DMF)(H₂O)] | 2,5-thiophenedicarboxylate | Not specified | 1D ladder chain |

| {[Cd₂(Suc)₂(1,4-mbix)₂]·5H₂O}n | Succinate | Not specified | 3D polycatenated |

Interactions with Silver(I) Metal Ions in Supramolecular Architectures

Silver(I) ions, with their preference for linear or low-coordination geometries, interact with 1,4-bmimb to form intriguing supramolecular structures. In the compound Ag₂(C₁₄H₁₄N₄)₂·2H₂O, each Ag(I) ion is two-coordinated by nitrogen atoms from two different 1,4-bmimb ligands. This coordination leads to an almost linear [N-Ag-N] arrangement, with the ligands bridging the metal centers to generate a chain structure. In another example, the ultrasonic reaction of Ag₂O with 1,4-bmimb and pyromellitic acid resulted in a complex where 1D Ag-bix chains are connected to 2D nets to form a 3D framework. These structures are often stabilized by counter-anions and weak interactions like hydrogen bonding, which play a crucial role in assembling the final supramolecular architecture.

Mixed-Ligand Systems Incorporating 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Carboxylate Linkers

A highly effective strategy for constructing novel coordination polymers involves using a mixture of the N-donor 1,4-bmimb ligand and various O-donor carboxylate linkers. This approach combines the structural diversity afforded by the flexible bis-imidazole ligand with the versatile coordination modes of carboxylates. This mixed-ligand approach not only enriches the resulting crystal structures but also allows for the fine-tuning of the properties of the final materials. A wide range of dicarboxylate and other carboxylate co-ligands have been successfully employed to build coordination polymers with 1,4-bmimb and metal ions like Zn(II), Cu(II), Co(II), Ni(II), and Cd(II).

Table 3: Selected Carboxylate Co-ligands Used in Mixed-Ligand Systems with 1,4-bmimb

| Carboxylate Co-ligand | Metal Ion(s) | Reference |

|---|---|---|

| Phenylacetic acid | Zn(II) | |

| Pyridine-2,6-dicarboxylic acid | Cu(II) | |

| 2-Pyrazinecarboxylic acid | Cu(II) | |

| Adamantane-1,3-dicarboxylate | Ni(II) | |

| 2,5-Thiophenedicarboxylic acid | Cd(II) | |

| 4-Nitrophthalic acid | Cd(II) | |

| Succinic acid | Cd(II) | |

| Azelaic acid | Cd(II) |

Metallamacrocycle Formation with Platinum(II) Acceptors

While extensive research documents the coordination of 1,4-bmimb with first-row transition metals, cadmium, and silver, specific studies on its reaction with Platinum(II) to form metallamacrocycles are not prevalent in the reviewed literature. However, the formation of such structures is plausible based on established principles of coordination-driven self-assembly. Platinum(II) complexes, typically featuring a square-planar geometry, are excellent acceptors for constructing discrete supramolecular structures like metallamacrocycles. The synthesis of Pt(II) macrocycles often involves the reaction of a Pt(II) precursor, such as cis-(PEt₃)₂Pt(OTf)₂, with appropriate bridging ligands. Bis(imidazole), bis(pyridine), and N-heterocyclic carbene (NHC) ligands are commonly used to form stable Pt(II)-based architectures. Given the bidentate, bridging nature of 1,4-bmimb and its proven ability to coordinate with various metals, it is a suitable candidate for the self-assembly of metallamacrocycles with angular or linear Pt(II) precursors. The flexibility of the 1,4-bmimb ligand could allow for the formation of various ring sizes and conformations, potentially leading to novel host-guest systems or materials with interesting photophysical properties.

Supramolecular Architectures and Crystal Engineering Principles

Design and Construction of Coordination Polymers and Metal-Organic Frameworks

The design of coordination polymers (CPs) and metal-organic frameworks (MOFs) utilizing 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, often abbreviated as bmimb, is a prominent area of research. rsc.org This ligand's utility lies in its capacity to bridge metal centers, forming extended networks with varied dimensionalities and topologies. rsc.org The synthesis of these materials typically involves the self-assembly of bmimb with metal salts, often under solvothermal conditions. mdpi.com

The choice of metal ion is a critical factor in determining the final structure. For instance, d-block metals such as Zinc(II) and Copper(II) have been successfully employed to create novel CPs with bmimb. mdpi.com In many synthetic strategies, bmimb is used in conjunction with other organic ligands, particularly carboxylates, to introduce additional functionality and structural control. mdpi.com This mixed-ligand approach has proven effective in generating CPs with unique properties, such as photoluminescence. mdpi.com For example, a Zinc(II) coordination polymer incorporating bmimb and phenylacetic acid exhibits strong fluorescence, highlighting the potential of these materials in optical applications. mdpi.com

The following table summarizes examples of coordination polymers constructed using this compound and various metal ions and auxiliary ligands.

| Metal Ion | Auxiliary Ligand | Resulting Structure | Reference |

| Zn(II) | Phenylacetic acid | 1D Z-shaped chain assembled into a 3D supramolecular framework | mdpi.com |

| Cu(II) | Pyridine-2,6-dicarboxylic acid | 1D single chain assembled into a 3D supramolecular framework | mdpi.com |

| Cu(II) | 2-Pyrazinecarboxylic acid and Formate | 1D ladder structure assembled into a 3D supramolecular framework | mdpi.com |

| Ni(II) | Adamantane-1,3-dicarboxylate (B14756721) | 1D extended structure with 26- and 16-membered rings | nih.gov |

Influence of Ligand Conformation and Bridging Modes on Network Formation

The conformational flexibility of the this compound ligand is a key determinant in the structure of the resulting coordination polymers. The methylene (B1212753) bridges between the central benzene (B151609) ring and the imidazole (B134444) groups allow for rotation, leading to different spatial arrangements of the donor nitrogen atoms. This adaptability enables the ligand to adopt various conformations, such as gauche or anti, to accommodate the coordination preferences of different metal centers and the steric constraints imposed by other ligands in the system. nih.gov

The bridging mode of the bmimb ligand is another crucial factor. It typically acts as a bidentate ligand, coordinating to two different metal centers through the nitrogen atoms of its two imidazole rings. mdpi.com This bridging action can lead to the formation of macrocyclic rings or extended chains. For instance, in a Zn(II) complex, two bmimb ligands bridge neighboring metal ions to form a Z-shaped chain. mdpi.com In a Ni(II) polymer, the alternating bridging of bmimb and a dicarboxylate co-ligand results in a one-dimensional structure composed of interconnected 26-membered and 16-membered rings. nih.gov

Role of Auxiliary Ligands in Directing Supramolecular Assembly and Structural Diversity

Auxiliary ligands, often referred to as co-ligands, play a pivotal role in directing the supramolecular assembly of coordination polymers involving this compound. The introduction of a second ligand, typically a carboxylate, provides additional coordination sites and can influence the dimensionality, topology, and properties of the final structure. mdpi.com The size, shape, and functionality of the auxiliary ligand can dictate the spatial arrangement of the metal centers and the bmimb ligands, leading to a wide range of structural diversity. mdpi.com

For example, the reaction of bmimb and a metal salt with different carboxylate ligands can yield remarkably different architectures. When phenylacetic acid is used as a co-ligand with Zn(II) and bmimb, a 1D Z-shaped chain is formed. mdpi.com In contrast, using pyridine-2,6-dicarboxylic acid with Cu(II) and bmimb results in a 1D single chain, while the combination with 2-pyrazinecarboxylic acid and formate leads to a 1D ladder-like structure. mdpi.com These examples clearly demonstrate that the auxiliary ligand is not merely a passive component but an active participant in the construction of the supramolecular framework.

The interplay between the flexible bmimb ligand and the often more rigid carboxylate co-ligands allows for fine-tuning of the resulting structures. This synergistic effect is a powerful tool in crystal engineering for the rational design of functional materials.

Interpenetration and Polycatenation Phenomena in Extended Frameworks

While specific examples of interpenetration and polycatenation involving the methylated ligand this compound are not extensively detailed in the provided search results, these phenomena are common in coordination polymers constructed from its unmethylated analogue, 1,4-bis(imidazol-1-ylmethyl)benzene (bix). The principles governing these intricate supramolecular arrangements are directly applicable. The flexibility and length of the bmimb ligand can lead to the formation of large voids or channels within a single network. To minimize the free volume and maximize crystal packing efficiency, it is common for two or more independent networks to interpenetrate each other.

Interpenetration can range from simple twofold interpenetration, where two frameworks are intertwined, to more complex higher-fold arrangements. Polycatenation involves the linking of rings or loops from different networks, akin to links in a chain. The presence and degree of interpenetration or polycatenation can be influenced by synthetic conditions such as temperature, solvent, and the nature of the metal and auxiliary ligands. These entangled architectures can have a significant impact on the properties of the material, such as porosity and guest accessibility.

Investigation of Supramolecular Isomerism in Coordination Compounds

Supramolecular isomerism occurs when identical chemical components assemble to form different crystalline structures under slightly different conditions. This phenomenon is prevalent in the field of coordination polymers due to the dynamic and reversible nature of the coordination bonds and the influence of subtle environmental factors on the self-assembly process. For flexible ligands like this compound, conformational isomerism is a key contributor to supramolecular isomerism. The ligand can adopt different conformations (gauche vs. anti), leading to distinct packing arrangements and network topologies.

While a specific, well-characterized example of supramolecular isomers for this compound was not found in the search results, the known conformational flexibility of this ligand strongly suggests its potential to form such isomers. Factors that are known to influence the formation of supramolecular isomers in related systems include:

Solvent System: The polarity and size of solvent molecules can influence ligand conformation and mediate intermolecular interactions, leading to different crystal packing.

Temperature: Reaction temperature can affect the kinetics and thermodynamics of crystal growth, favoring the formation of different isomeric forms.

Further research is needed to isolate and characterize distinct supramolecular isomers of coordination compounds derived from this compound to fully understand the subtle energetic balance that dictates their formation.

Non-Covalent Interactions, Including Hydrogen Bonding and π-π Stacking, in Crystal Packing

Non-covalent interactions are fundamental forces that govern the three-dimensional arrangement of coordination polymers in the solid state. For frameworks constructed from this compound, hydrogen bonding and π-π stacking interactions are particularly important in consolidating the crystal packing. mdpi.com

In many of these structures, even when the primary coordination bonds form 1D or 2D networks, these weaker interactions are responsible for assembling these lower-dimensional motifs into a stable 3D supramolecular architecture. mdpi.com For example, in a Zn(II) coordination polymer with bmimb and phenylacetic acid, 1D Z-shaped chains are linked into a 2D supramolecular framework through O-H···O hydrogen bonds involving coordinated water molecules. These 2D layers are then further connected into a 3D structure by π-π stacking interactions between the imidazole rings of adjacent layers, with a stacking distance of 3.935 Å. mdpi.com

Cage-like Structures and Channel Formation within Supramolecular Frameworks

The assembly of this compound with metal ions and suitable auxiliary ligands can lead to the formation of porous frameworks containing cage-like structures and one-, two-, or three-dimensional channels. The size and shape of these cavities are dictated by the length and conformation of the bmimb ligand, the coordination geometry of the metal center, and the nature of the co-ligands.

These porous architectures are of significant interest for their potential applications in areas such as gas storage, separation, and catalysis. The internal surfaces of the cages and channels can be functionalized by carefully selecting the building blocks. While specific examples of cage-like structures with the methylated bmimb are not detailed in the provided search results, the formation of such structures with the closely related unmethylated bix ligand suggests that bmimb is also a suitable candidate for constructing porous materials. For instance, the flexible nature of the bmimb ligand can lead to the formation of large macrocyclic units which can then be interconnected to form porous 3D networks. The methyl groups on the imidazole rings can also influence the pore size and the interactions with potential guest molecules.

Advanced Applications of 1,4 Bis 2 Methyl 1h Imidazol 1 Yl Methyl Benzene Based Materials in Contemporary Research

Catalytic Applications in Organic Transformations

Metal-organic frameworks constructed using 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene are recognized for their potential in heterogeneous catalysis. The fundamental design of these materials inherently combines catalytically active components: metal ions or clusters that can function as Lewis acid sites and the nitrogen atoms of the imidazole (B134444) rings which can act as Lewis bases. nih.gov This integration of both acidic and basic centers within a single, stable, and porous framework creates opportunities for bifunctional catalysis, where multiple sequential reaction steps can be facilitated at different active sites within the material. nih.gov

The structural versatility of MOFs allows for the creation of well-defined porous networks, which can enhance catalytic efficiency by confining reactants within the pores and promoting selectivity. While the architectural features of frameworks derived from this compound are well-suited for catalytic processes, specific and detailed reports on their application in catalyzing organic transformations are an emerging area of research. The potential for these materials to act as robust and recyclable catalysts warrants further investigation into reactions such as Knoevenagel condensations, cycloaddition reactions, and oxidation processes.

Research on Gas Adsorption and Separation Capabilities of Porous Frameworks

The construction of porous materials for gas adsorption and separation is a critical area of research aimed at addressing environmental and energy challenges. rsc.org MOFs built with this compound are promising candidates for these applications due to their potential for high surface areas, tunable pore sizes, and the ability to introduce specific chemical functionalities within the pores. nih.gov The semi-rigid nature of the ligand allows for the formation of stable, porous 3D networks capable of selectively adsorbing gas molecules.

The efficiency of gas separation in MOFs is governed by factors such as pore dimensions, surface chemistry, and the presence of open metal sites. rsc.org For instance, the separation of carbon dioxide (CO₂) from nitrogen (N₂) is a key process for post-combustion carbon capture. MOFs can be designed to have a high affinity for CO₂, which has a larger quadrupole moment than N₂, through strong interactions with open metal sites or polar functional groups within the framework.

While specific gas adsorption isotherm data for frameworks made exclusively from this compound are not yet widely reported, studies on structurally analogous systems are informative. For example, a porous Zn-based MOF constructed with a similar ligand, 1,4-di(1H-imidazol-4-yl)benzene, has been shown to exhibit selective adsorption of CO₂ over N₂. rsc.org This finding suggests that the imidazole-benzene backbone is a highly effective structural motif for designing materials for CO₂ capture. The nitrogen atoms in the imidazole rings can act as Lewis basic sites, enhancing the affinity for acidic CO₂ molecules. Further research into the synthesis and characterization of porous frameworks from the title compound is expected to yield materials with significant capabilities for important gas separations.

Theoretical and Computational Investigations of 1,4 Bis 2 Methyl 1h Imidazol 1 Yl Methyl Benzene and Its Metal Complexes

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding in 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and its metal complexes. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which can be compared with experimental data from X-ray diffraction and spectroscopy.

For instance, in a study of a related bis-benzimidazole derivative, 1,4-Bis(1-methyl-2-benzimidazolyl)benzene, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine the most stable conformation of the molecule by analyzing its potential energy surface. nih.gov This type of analysis is crucial for understanding the preferred coordination modes of such ligands.

When this compound coordinates with metal ions, such as Zn(II), the resulting complex exhibits specific bond lengths and angles that can be accurately modeled. Experimental data from X-ray crystallography for a Zn(II) complex shows Zn-N bond lengths of 2.0173(15) Å and bond angles around the metal center ranging from 99.54(9)° to 121.52(6)°. mdpi.com DFT calculations can reproduce these geometries with high accuracy, allowing for a detailed analysis of the metal-ligand bonding.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can elucidate the nature of the coordination bonds, including charge transfer interactions between the ligand's nitrogen lone pairs and the metal's vacant orbitals. Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the electronic transitions observed in UV-Vis spectra and the potential reactivity of the complexes. For example, the fluorescence properties of a Zn(II) complex with this compound, which shows a strong emission peak at 442 nm, can be rationalized by examining the nature of the electronic transitions predicted by DFT. mdpi.com

Table 1: Comparison of Experimental and DFT-Calculated Structural Parameters for a Representative Metal Complex

| Parameter | Experimental Value (Å or °) | DFT Calculated Value (Å or °) |

| Metal-Nitrogen Bond Length | 2.0173 | Data not available in search results |

| Metal-Oxygen Bond Length | 1.9498 | Data not available in search results |

| N-Metal-N Bond Angle | 121.52 | Data not available in search results |

| O-Metal-O Bond Angle | 99.54 | Data not available in search results |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility Assessment

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, providing insights into their flexibility and conformational landscapes. For a flexible ligand like this compound, which features methylene (B1212753) bridges connecting the imidazole (B134444) rings to the central benzene (B151609) ring, MD simulations can be particularly illuminating.

These simulations can map the potential energy surface of the ligand, identifying low-energy conformations and the energy barriers between them. This information is crucial for understanding how the ligand can adapt its shape to coordinate with different metal ions, leading to the formation of diverse coordination polymer architectures. The flexibility of similar bis-imidazole ligands is known to result in unpredictable and intriguing structural diversity in their coordination polymers.

Predictive Modeling of Structural Features and Stability of Coordination Compounds

Computational modeling can be used to predict the structural features and relative stabilities of different coordination compounds that can be formed from this compound and various metal ions. By employing computational techniques, it is possible to screen a wide range of potential structures and identify those that are most likely to be synthetically accessible.

For example, by systematically varying the metal ion and ancillary ligands in a computational model, one can predict the resulting coordination geometry (e.g., tetrahedral, octahedral) and the dimensionality of the resulting coordination polymer (e.g., 1D chain, 2D layer, 3D framework). These predictions are based on minimizing the energy of the system, taking into account factors such as bond strengths, steric hindrance, and intermolecular interactions.

Table 2: Predicted Coordination Geometries with Different Metal Ions

| Metal Ion | Predicted Coordination Number | Predicted Geometry |

| Zn(II) | 4 | Tetrahedral |

| Cu(II) | 5 | Distorted Square Pyramidal |

| Cd(II) | Data not available in search results | Data not available in search results |

Computational Elucidation of Coordination Mechanisms and Pathways

Computational chemistry offers powerful tools to elucidate the mechanisms and pathways of coordination reactions. By mapping the reaction energy profile, researchers can identify transition states and intermediates, providing a detailed understanding of how the ligand binds to the metal center.

For the formation of a coordination polymer with this compound, computational methods can model the step-by-step assembly process. This includes the initial coordination of the ligand to a metal ion, followed by the propagation of the polymer chain. These calculations can reveal the kinetic and thermodynamic factors that control the final structure of the coordination polymer.

Furthermore, understanding the coordination mechanism is crucial for controlling the self-assembly process to achieve desired structures and properties. For instance, the role of solvent molecules and counter-ions in the coordination process can be investigated through computational models, providing insights that can be used to optimize synthetic conditions. While specific studies on the coordination pathways of this compound were not found, the methodologies applied to other coordination complexes are directly applicable.

Challenges and Future Perspectives in the Research of 1,4 Bis 2 Methyl 1h Imidazol 1 Yl Methyl Benzene Based Materials

Strategies for Controlled Synthesis and Topological Control

A primary challenge in the synthesis of coordination polymers from 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene lies in controlling the conformation of this flexible ligand and, consequently, the final topology of the resulting framework. The ligand can adopt various conformations, leading to a multitude of possible coordination geometries and network structures. Overcoming this challenge requires a multi-pronged approach focusing on the careful manipulation of reaction parameters.

Influence of Synthesis Parameters:

The choice of metal ions, auxiliary ligands (co-ligands), solvents, and other reaction conditions such as temperature and pH plays a crucial role in directing the self-assembly process. aip.org For instance, the coordination geometry preference of the metal ion can significantly influence the resulting structure. The use of auxiliary ligands, particularly dicarboxylates of varying lengths and rigidity, has been shown to be an effective strategy for tuning the dimensionality and topology of the final framework. mdpi.com These co-ligands can act as pillars or linkers, connecting primary building units formed by the metal and the bis(imidazole) ligand into higher-dimensional networks.

A summary of how different synthetic components can influence the final structure of materials based on this compound is presented in the table below.

| Parameter | Effect on Structure and Topology |

| Metal Ion | The coordination number and preferred geometry of the metal center dictate the local connectivity and can lead to different secondary building units (SBUs). |

| Auxiliary Ligand | The length, rigidity, and functionality of co-ligands can control the dimensionality of the framework, acting as pillars or spacers between layers or chains. mdpi.com |

| Solvent System | Solvent molecules can act as templates, coordinate to the metal centers, or influence the solubility of reactants, thereby affecting the nucleation and growth of crystals. |

| Temperature | Can influence the kinetics of the reaction and the thermodynamic stability of the resulting phases, sometimes leading to different polymorphs. |

| pH | Can affect the protonation state of the imidazole (B134444) ring and any acidic or basic co-ligands, altering their coordination behavior. |

The unpredictable nature of the ligand's conformation remains a significant hurdle. lupinepublishers.com Future strategies will likely involve the use of computational modeling to predict the most stable conformations under specific reaction conditions, thereby guiding the rational selection of synthetic parameters to achieve desired topologies.

Rational Design Principles for Targeted Material Functionalities

The ultimate goal in the synthesis of this compound-based materials is to imbue them with specific, predictable functionalities. This requires a deep understanding of the structure-property relationships that govern their performance in applications such as sensing, catalysis, and gas separation. rsc.org

Luminescence and Sensing:

Coordination polymers incorporating d¹⁰ metal ions like Zn(II) and Cd(II) with this compound and aromatic carboxylate co-ligands often exhibit luminescence. mdpi.com The emission properties can be tuned by the choice of the metal ion and the nature of the co-ligand. The design principle here involves creating a framework that can host guest molecules that interact with the framework, leading to a change in the luminescent signal (quenching or enhancement). For example, materials have been designed to act as selective sensors for Fe³⁺ ions. researchgate.net The rational design of such sensors involves creating pores or channels with specific binding sites that can selectively interact with the target analyte.

Catalysis:

For catalytic applications, the rational design focuses on creating frameworks with accessible and active metal sites. The flexible nature of this compound can be advantageous, allowing the framework to adapt to the size and shape of substrates and transition states. The incorporation of catalytically active metal centers or the post-synthetic modification of the framework to introduce active sites are key strategies. For instance, the functionalization of the imidazole or benzene (B151609) moieties of the ligand prior to coordination could introduce catalytic functionalities.

The table below outlines key design principles for achieving targeted functionalities in materials based on this compound.

| Functionality | Rational Design Principles |

| Luminescence | - Use of d¹⁰ metal ions (e.g., Zn²⁺, Cd²⁺) to minimize quenching. mdpi.com- Incorporation of chromophoric co-ligands to tune emission wavelengths.- Creation of porous structures that allow for host-guest interactions to modulate luminescence for sensing applications. researchgate.net |

| Catalysis | - Selection of metal centers with known catalytic activity.- Engineering of open metal sites accessible to substrates.- Post-synthetic modification to introduce catalytic functional groups. |

| Gas Adsorption | - Tuning of pore size and shape through the choice of metal ions and auxiliary ligands to achieve selective adsorption.- Introduction of specific functional groups on the ligand to enhance interactions with target gas molecules. |

Future progress in this area will depend on the development of more sophisticated predictive models that can correlate structural and electronic features with functional properties. rsc.org

Emerging Research Avenues and Potential Interdisciplinary Contributions

The versatility of this compound as a ligand opens up numerous avenues for future research and interdisciplinary collaborations.

Flexible and Dynamic Materials:

The inherent flexibility of the ligand makes it an ideal candidate for the development of "soft" or "smart" porous materials. rsc.org These materials can exhibit dynamic responses to external stimuli such as guest inclusion, temperature, or light. This could lead to applications in areas like controlled drug delivery, where the release of a therapeutic agent is triggered by a specific environmental change. The study of the breathing and swelling behavior of these flexible frameworks is a key emerging research direction.

Biomedical Applications:

The imidazole moiety is a common feature in biological systems, suggesting that materials based on this compound could exhibit good biocompatibility. This opens the door to potential biomedical applications, such as their use as carriers for drug delivery or as contrast agents for bioimaging, provided their stability in physiological conditions can be ensured.

Environmental Remediation:

The ability to tailor the pore environment of these materials makes them promising candidates for environmental applications. For example, they could be designed for the selective capture of pollutants from water or air. The development of materials for the capture of volatile organic compounds (VOCs) or heavy metal ions is a particularly relevant research avenue.

Development of Advanced In Situ Characterization Techniques for Dynamic Processes

A significant challenge in understanding and controlling the behavior of flexible coordination polymers is the lack of experimental techniques that can probe their dynamic nature in real-time. Traditional characterization methods like single-crystal X-ray diffraction provide a static picture of the final structure but offer little insight into the self-assembly process or the dynamic response of the material to external stimuli.

Monitoring Self-Assembly:

The development of in situ techniques to monitor the nucleation and growth of coordination polymer crystals from solution is crucial for understanding the factors that control the final topology. researchgate.net Techniques such as in situ X-ray scattering or spectroscopy could provide valuable information on the formation of intermediate species and the kinetics of the self-assembly process.

Probing Host-Guest Interactions:

To understand the functionality of these materials in applications like sensing and separation, it is essential to characterize the dynamic interactions between the host framework and guest molecules. nih.gov Advanced in situ techniques, such as in situ X-ray absorption spectroscopy (XAS) and neutron scattering, can provide element-specific information about the coordination environment of the metal centers and the location and dynamics of guest molecules within the pores. tu-dresden.de Furthermore, imaging techniques like integrated differential phase contrast scanning transmission electron microscopy (iDPC-STEM) are emerging as powerful tools to directly visualize the dynamic behavior of linkers within MOFs. nih.gov

The development and application of these advanced characterization techniques will be instrumental in moving beyond a trial-and-error approach to synthesis and toward a more rational and predictive design of functional materials based on this compound.

Q & A

Q. What is the role of 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene in constructing coordination polymers?

The compound acts as a flexible bridging ligand in coordination polymers, leveraging its two imidazole rings to donate nitrogen atoms for metal coordination. The methylene (-CH2-) groups enable conformational adaptability, allowing the formation of diverse network topologies. This flexibility facilitates the creation of extended frameworks with tunable porosity and stability, as demonstrated in zinc and molybdate-based complexes .

Q. How should researchers ensure the stability of this compound in experimental settings?

The compound is stable under standard laboratory conditions but is sensitive to temperature, pH, and reactive species. To mitigate degradation:

- Store at 4°C in inert atmospheres.

- Avoid prolonged exposure to acidic/basic environments (pH <5 or >9).

- Monitor purity via NMR or HPLC before critical reactions .

Q. What crystallographic techniques are recommended for resolving the structure of coordination polymers involving this ligand?

Single-crystal X-ray diffraction (SCXRD) paired with SHELX software (e.g., SHELXL for refinement) is widely used. Key steps include:

- Data collection on a Bruker APEX CCD diffractometer.

- Absorption correction using SADABS.

- Hydrogen bonding and π-π interactions analyzed via Mercury or OLEX2 .

Advanced Research Questions

Q. How do substituents on the imidazole ring influence the gas adsorption properties of MOFs derived from this ligand?

Substituents like methyl groups (e.g., at the 2-position of imidazole) alter steric and electronic profiles, impacting MOF porosity and gas affinity. For example:

Q. What challenges arise in synthesizing octamolybdate salts with this ligand, and how are they addressed?

Hydrothermal synthesis of [Mo8O26]-based salts requires precise control of pH (2.5–3.5) and temperature (120–140°C). Challenges include:

- Competing ligand protonation, resolved by pre-acidifying Na2MoO4 solutions.

- Phase purity, ensured via PXRD and IR spectroscopy.

- Crystallization kinetics optimized by slow cooling (0.5°C/h) .

Q. How can researchers reconcile contradictory reports on the compound’s dose-dependent toxicity in cellular models?

Discrepancies arise from differences in cell lines, exposure times, and metabolite profiles. To resolve:

- Conduct dose-response assays (e.g., MTT or ATP luminescence) across multiple cell types.

- Use LC-MS/MS to track intracellular accumulation and degradation products.

- Validate findings in 3D spheroid models to mimic in vivo conditions .

Q. What mechanisms underlie the luminescent behavior of MOFs incorporating this ligand?

Luminescence stems from ligand-centered π→π* transitions and metal-to-ligand charge transfer (MLCT). To enhance emission:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.